2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol
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Overview
Description
2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O2. It is characterized by the presence of a fluorinated pyridine ring and an amino group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-5-fluoropyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and fluorine groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution: Amines, thiols; reactions are conducted in the presence of a suitable solvent and sometimes require a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products .
Mechanism of Action
The mechanism of action of 2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated pyridine ring and amino group allow it to bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
Uniqueness
2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol is unique due to its specific combination of a fluorinated pyridine ring and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H9FN2O2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
2-(3-amino-5-fluoropyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H9FN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 |
InChI Key |
RBPLUMQLHTZHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)F |
Origin of Product |
United States |
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